molecular formula C19H13N3O3S3 B2480617 N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide CAS No. 865181-82-4

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide

Cat. No. B2480617
CAS RN: 865181-82-4
M. Wt: 427.51
InChI Key: CFODUBYCAQWBRD-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H13N3O3S3 and its molecular weight is 427.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Diuretic Activity

  • Synthesis and Diuretic Activity: A study by Yar and Ansari (2009) explored the synthesis of derivatives related to this compound and evaluated their diuretic activity. Among the synthesized compounds, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was identified as the most promising candidate for diuretic activity (Yar & Ansari, 2009).

Antimicrobial and Anti-inflammatory Activities

  • Synthesis for Biological Screening: Patel et al. (2009) synthesized various substituted derivatives containing the benzothiazole moiety. These compounds were evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, demonstrating a range of biological applications (Patel et al., 2009).

Novel Synthesis Methods

  • Microwave-Mediated Synthesis: Darweesh et al. (2016) focused on efficient, microwave-mediated synthesis of benzothiazole-based heterocycles. These compounds serve as building blocks for creating diverse pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyramidine derivatives, useful in various chemical syntheses (Darweesh et al., 2016).

Electrophysiological Activity

  • Cardiac Electrophysiological Activity: A study by Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, demonstrating their potential as class III electrophysiological agents (Morgan et al., 1990).

Antitumor Activity

  • Antitumor Activity Research: Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of benzothiazole derivatives and assessed their antitumor activity. They discovered compounds with significant effects on inhibiting the in vitro growth of human tumor cells, indicating the compound's potential in cancer treatment research (Ostapiuk et al., 2017).

Chemosensors for Cyanide Anions

  • Chemosensors for Cyanide Anions: Wang et al. (2015) explored the use of coumarin benzothiazole derivatives as chemosensors for cyanide anions. Their research revealed that these compounds can recognize cyanide anions through specific chemical reactions, showing potential for environmental and safety applications (Wang et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibitors: Hu et al. (2016) synthesized benzothiazole derivatives to investigate their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. Their findings suggest potential applications in material preservation and industrial processes (Hu et al., 2016).

properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S3/c1-3-8-22-15-7-5-13(28(2,24)25)10-17(15)27-19(22)21-18(23)12-4-6-14-16(9-12)26-11-20-14/h1,4-7,9-11H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFODUBYCAQWBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.